Product packaging for Methyl 2-(quinoxalin-2-YL)acetate(Cat. No.:)

Methyl 2-(quinoxalin-2-YL)acetate

Cat. No.: B11898296
M. Wt: 202.21 g/mol
InChI Key: ZKOZPYHLUSBHID-UHFFFAOYSA-N
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Description

Methyl 2-(quinoxalin-2-yl)acetate is a chemical compound built around the quinoxaline heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. The quinoxaline core is known for its diverse biological activities and is a key template in developing novel therapeutic agents . Research into quinoxaline derivatives has shown they possess a broad spectrum of pharmacological properties, including significant antiviral activity against viruses such as HIV and SARS-CoV-2 , as well as anticancer activity through mechanisms like tyrosine kinase inhibition and induction of apoptosis . Furthermore, quinoxaline-based compounds are investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease, acting as multitarget-directed ligands . The ester functional group in this molecule also makes it a versatile building block for further chemical synthesis and structure-activity relationship (SAR) studies . As such, this compound represents a valuable intermediate for researchers in medicinal chemistry aiming to develop new anti-infective, anticancer, or central nervous system-targeted therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B11898296 Methyl 2-(quinoxalin-2-YL)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 2-quinoxalin-2-ylacetate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,7H,6H2,1H3

InChI Key

ZKOZPYHLUSBHID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

Reactivity and Chemical Transformations of Methyl 2 Quinoxalin 2 Yl Acetate Derivatives

Functionalization of the Quinoxaline (B1680401) Ring System

The quinoxaline core is an electron-deficient heterocycle, a characteristic that profoundly influences its reactivity. This electronic nature makes it a target for specific types of chemical modifications.

The electron-deficient character of the quinoxaline ring system generally renders it resistant to classical electrophilic aromatic substitution, which typically requires harsh conditions. Conversely, it is more susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNA_r) can occur, particularly if a good leaving group is present on the ring. For instance, 2-chloro-3-substituted quinoxalines have been shown to react with nucleophiles like pyrazoles in the presence of a base to yield substituted products. researchgate.net

Furthermore, the electron-poor nature of the quinoxaline ring makes it an excellent substrate for radical substitution reactions, such as the Minisci reaction. rsc.orgsemanticscholar.org In this type of transformation, a nucleophilic radical attacks the protonated, and thus more electrophilic, heterocyclic ring. This provides a powerful method for acylating quinoxalines under oxidative conditions without the need for metal catalysts. semanticscholar.org

Direct C–H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic scaffolds like quinoxaline. citedrive.com This approach avoids the need for pre-functionalized starting materials, offering a more efficient synthetic route. For quinoxaline derivatives, particularly the related quinoxalin-2(1H)-ones, C–H functionalization is a widely explored strategy for introducing new substituents. mdpi.comnih.govrsc.org

Alkylation of the quinoxaline ring can be achieved through various modern synthetic methods:

Visible Light-Driven Reactions : Green and efficient methods have been developed for both the arylation and alkylation of quinoxalin-2(1H)-ones. nih.gov These reactions can proceed without a catalyst, using air as a green oxidant, and show broad functional group tolerance. rsc.orgnih.gov One notable approach involves the reaction of alkyl hydrazines with quinoxalin-2(1H)-ones under photocatalyst- and oxidant-free conditions. nih.gov

Base-Promoted Alkylation : A practical methodology for constructing 3-alkylquinoxalin-2(1H)-ones involves their direct alkylation with phosphonium (B103445) ylides. rsc.org This metal- and oxidant-free reaction is promoted by a base and is believed to proceed through a nucleophilic addition-elimination mechanism. rsc.org

Iron-Catalyzed Alkylation : Iron catalysts have been employed for the alkylation of methylazaarenes (including quinolines) with alcohols via C-H bond activation, showcasing another avenue for forming C-C bonds on such heterocyclic systems. rsc.org

These strategies highlight the ongoing development of efficient and selective methods for modifying the quinoxaline core.

Table 1: Examples of Direct C–H Functionalization of Quinoxaline Derivatives

Starting Material Reagent(s) Catalyst/Conditions Product Yield Reference
1-Methylquinoxalin-2(1H)-one Phenylhydrazine (B124118) hydrochloride Eosin (B541160) Y, KI, Blue LED, Air 3-Aryl-1-methylquinoxalin-2(1H)-one High selectivity rsc.org
Quinoxalin-2(1H)-one Various Alkenes, CF₃SO₂Na Visible light, photocatalyst 3-Trifluoroalkylated quinoxalin-2(1H)-one Moderate to excellent nih.gov
Quinoxalin-2(1H)-one Alkyl Hydrazine (B178648) Visible light, no catalyst/oxidant 3-Alkylquinoxalin-2(1H)-one Good nih.gov
Quinoxalin-2(1H)-one Phosphonium ylide K₂CO₃, 1,4-dioxane, 100 °C 3-Alkylquinoxalin-2(1H)-one Good to excellent rsc.org
Quinoxaline 2-Methylquinoline TBHP, TFA, 110 °C Quinoxalin-2-yl(quinolin-2-yl)methanone 45–92% semanticscholar.org

The site at which functionalization occurs on the quinoxaline ring is a critical aspect of its chemistry. For Methyl 2-(quinoxalin-2-yl)acetate, the C-2 position is already substituted. In related quinoxalin-2(1H)-one systems, direct C–H functionalization overwhelmingly occurs at the C-3 position. rsc.orgmdpi.comnih.gov This high regioselectivity is a key feature of these reactions, making them synthetically valuable.

For the parent quinoxaline ring, Minisci-type acylation with acyl radicals generated from 2-methylquinolines also shows high regioselectivity for the C-2 position. semanticscholar.org When the C-2 position is blocked, as in the title compound, functionalization would be directed to other available positions, with C-3 being the most likely site for many reactions due to electronic and steric factors. The development of synthetic methods that allow for the site-selective functionalization of quinolines and quinoxalines at nearly all positions is an area of intensive research. mdpi.com The regioselectivity in the synthesis of the quinoxaline ring itself can be challenging; for example, the reaction of unsymmetrical 1,2-diaminoarenes can lead to mixtures of regioisomers. nih.govacs.org

Reactions at the Acetate (B1210297) Moiety

The methyl ester group provides a second major site for chemical transformation, offering pathways to different functional groups and more complex molecular architectures.

The ester group of this compound can be readily modified through hydrolysis or transesterification. masterorganicchemistry.comwikipedia.org

Ester Hydrolysis : This reaction converts the methyl ester into the corresponding carboxylic acid, 2-(quinoxalin-2-yl)acetic acid. The hydrolysis can be catalyzed by either acid or base. amelica.orggoogle.com Base-catalyzed hydrolysis (saponification) is typically irreversible as it forms the carboxylate salt. This transformation is fundamental for creating derivatives that require a free carboxylic acid group, such as amides or other esters formed via different coupling methods. researchgate.netnii.ac.jp

Transesterification : This process involves exchanging the methoxy (B1213986) group (-OCH₃) of the ester with a different alkoxy group from another alcohol (R-OH). wikipedia.org The reaction can be catalyzed by acids or bases and is often driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.comorganic-chemistry.org A patent describes the transesterification of quinoxaline-2-carboxylic acid esters with ethylene (B1197577) glycol in the presence of a base catalyst like Ca(OH)₂, demonstrating the applicability of this reaction to the quinoxaline system. wipo.int This allows for the synthesis of a variety of different esters (e.g., ethyl, benzyl) from the starting methyl ester.

The methylene (B1212753) group (–CH₂–) situated between the quinoxaline ring and the ester carbonyl is known as the alpha-carbon. The protons on this carbon are acidic due to the electron-withdrawing effects of both the adjacent ester group and the quinoxaline ring. This acidity allows for the formation of a nucleophilic enolate anion upon treatment with a suitable base.

This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as:

Alkylation : The enolate can react with alkyl halides to introduce alkyl chains at the alpha-position.

Condensation Reactions : It can react with carbonyl compounds (aldehydes and ketones) in aldol-type condensations or with other esters in Claisen condensations to build more complex carbon skeletons.

While direct examples for this compound are not prevalent, related transformations have been documented. For instance, ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetates, prepared by condensing ethyl chloroacetate (B1199739) with quinoxalinones, undergo further reaction with hydrazine hydrate (B1144303) at the acetate moiety to form acetohydrazides. researchgate.net These hydrazides are then used as building blocks for synthesizing more complex heterocyclic systems. researchgate.net Similarly, the synthesis of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides involves the transformation of a precursor acetate group into an amide, a process that relies on the reactivity of the acetate functionality. nih.gov

Table 2: Examples of Transformations at the Acetate Moiety of Quinoxaline Derivatives

Starting Material Reagent(s) Product Type Description Reference
Ethyl (3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl)acetate Hydrazine hydrate Acetohydrazide The ester is converted to a hydrazide, which is a key intermediate for further cyclization reactions. researchgate.net
3-Phenylquinoxaline-2(1H)-thione 1. Ethyl chloroacetate; 2. Hydrazine hydrate; 3. NaNO₂, HCl; 4. Amino acid methyl esters N-Acyl-amino acid ester The initially formed acetate is converted via a hydrazide and azide (B81097) to couple with amino acid esters. nih.gov
Methyl 3-(quinoxalin-2-yl)propanoate LiOH, H₂O, THF Carboxylic acid A standard base-catalyzed hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid. researchgate.net

Formation of Hydrazide Derivatives from the Ester

The conversion of esters to hydrazides is a fundamental transformation in organic synthesis, providing a versatile intermediate for the construction of various heterocyclic systems and other biologically active molecules. The general method for synthesizing hydrazides involves the reaction of an ester with hydrazine hydrate. mdpi.com In the context of this compound, the ester group can be readily converted to the corresponding hydrazide, 2-(quinoxalin-2-yl)acetohydrazide.

This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or methanol (B129727). mdpi.com The resulting acid hydrazides are stable compounds and serve as crucial building blocks for synthesizing a wide array of derivatives, including hydrazones, by condensation with various aldehydes and ketones. mdpi.commdpi.comnih.gov These hydrazide-hydrazone derivatives are of significant interest due to their potential applications in medicinal chemistry. nih.govresearchgate.net

The general scheme for the formation of a hydrazide from an ester is depicted below:

Scheme 1: General synthesis of hydrazides from esters.

While direct studies on the synthesis of 2-(quinoxalin-2-yl)acetohydrazide from this compound are not extensively detailed in the provided results, the methodology is a standard and well-established procedure in organic chemistry for converting esters to hydrazides. mdpi.com

Cycloaddition and Ring Annulation Reactions

Quinoxaline derivatives, including those derived from this compound, can participate in cycloaddition and ring annulation reactions to construct more complex polycyclic and heterocyclic structures. researchgate.net These reactions are pivotal in synthetic chemistry for creating novel molecular frameworks. nih.gov

Ring annulation reactions, in particular, offer a powerful strategy for building fused ring systems. Methodologies such as base-promoted decarboxylative annulation have been developed for related methyl acetate derivatives, which could be conceptually applied to quinoxaline-based systems. researchgate.net For instance, the annulation of ynones with methyl 2-(2-bromophenyl)acetates under transition-metal-free conditions has been shown to produce benzoxepines in good yields. researchgate.net This type of reaction proceeds through a tandem [2 + 4] annulation followed by other intramolecular processes. researchgate.net

Furthermore, cycloaddition reactions provide another avenue for elaborating the quinoxaline core. While specific examples involving this compound are not prevalent in the search results, the reactivity of the quinoxaline nucleus is well-documented. researchgate.net For example, [3+2] dipolar cycloadditions are a known class of reactions for forming five-membered rings. researchgate.net

The following table summarizes representative annulation reactions of related acetate compounds, highlighting the conditions and outcomes.

Starting Material (Acetate Derivative)ReagentConditionsProductYieldReference
Methyl 2-(2-bromophenyl)acetateYnoneCs2CO3, MeCN, 80 °CBenzoxepine derivativeModerate to excellent researchgate.net
6-Ester-substituted pyronePhenyl sulfoxide (B87167) derivativeBaseAnnulated polycycleGood nih.gov

Radical Processes and Radical Cascade Cyclizations

Radical reactions, particularly radical cascade cyclizations, have emerged as a powerful tool in modern organic synthesis for the construction of complex polycyclic molecules, including those with a quinolinone or quinoxalinone core. rsc.orgsemanticscholar.orgnih.gov These reactions often proceed under mild conditions and can generate significant molecular complexity in a single step.

Recent research has demonstrated the utility of photo-induced and metal-catalyzed radical cascades for synthesizing quinolinone and quinazolinone derivatives. rsc.orgnih.gov For example, a photo-induced iron-catalyzed [2 + 2 + n] radical cascade has been developed for the synthesis of alkylated and spirocyclic polycyclic quinolinones from 1,7-enynes and alkyl carboxylic acids. rsc.org This process involves the generation of alkyl radicals via a photo-induced ligand-to-metal charge transfer (LMCT) mediated decarboxylation. rsc.org

Similarly, visible-light-promoted decarboxylative radical cascade cyclizations have been employed to synthesize acylated benzimidazo/indolo[2,1-a]isoquinolin-6(5H)-ones without the need for a photoredox catalyst. semanticscholar.org In these reactions, a radical is generated and undergoes intramolecular cyclization to form the polycyclic product. semanticscholar.org

Electrochemical methods have also been utilized to initiate radical cascade cyclizations. A manganese-catalyzed electrooxidative radical cascade has been reported for the synthesis of 6-phosphorylated quinoxalino[2,1-b]quinazolin-12-ones. nih.gov

The table below provides an overview of some radical cascade cyclization reactions leading to quinoline (B57606) and quinoxaline-related structures.

Reaction TypeCatalyst/PromoterSubstratesProductKey FeaturesReference
Photo-induced [2 + 2 + n] radical cascadeIron salt1,7-enynes, alkyl carboxylic acidsAlkylated/spirocyclic polycyclic quinolinonesPhoto-induced LMCT-mediated decarboxylation rsc.org
Visible-light-promoted decarboxylative radical cascadePhenyliodine(III) diacetate (PIDA)Functionalized 2-arylbenzoimidazoles, α-oxocarboxylic acidsAcylated benzimidazo[2,1-a]isoquinolin-6(5H)-onesMetal-free, visible-light-induced semanticscholar.org
Mn-Catalyzed Electrooxidative Radical CascadeManganeseIsocyano-tethered N-aryl quinazolinones6-Phosphorylated quinoxalino[2,1-b]quinazolin-12-onesElectrocatalytic radical cyclization nih.gov
Radical cross-coupling/cyclizationNot specified2-(pyridin-2-yl)acetate derivatives, sulfoxonium ylides1,2,3-trisubstituted indolizinesNovel synthesis of indolizine (B1195054) derivatives rsc.org

These advanced methodologies highlight the potential for engaging this compound derivatives in radical processes to access novel and structurally diverse heterocyclic compounds.

Computational and Theoretical Investigations of Methyl 2 Quinoxalin 2 Yl Acetate

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like Methyl 2-(quinoxalin-2-yl)acetate, DFT calculations would be instrumental in elucidating its fundamental structural and electronic characteristics.

Optimization of Molecular Geometries and Conformations

The first step in a computational study is typically the optimization of the molecule's geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the quinoxaline (B1680401) ring system and the methyl acetate (B1210297) substituent.

Given the rotational freedom around the single bond connecting the acetate group to the quinoxaline ring, a conformational analysis would also be necessary. This would identify the different possible spatial arrangements (conformers) of the molecule and their relative energies, thus pinpointing the most stable conformation. While specific optimized parameters for this compound are not published, studies on similar quinoxaline derivatives often utilize the B3LYP functional with a basis set such as 6-311++G(d,p) to achieve reliable geometric parameters.

Table 1: Representative Optimized Geometric Parameters for a Quinoxaline Core (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-C21.33C2-N1-C8a117.0
C2-C31.40N1-C2-C3122.0
C3-N41.33C2-C3-N4122.0
N4-C4a1.38C3-N4-C4a117.0

Note: This table is illustrative and based on typical values for the quinoxaline core. It does not represent actual calculated data for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, a HOMO-LUMO analysis would provide insights into its potential reactivity and electronic behavior.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinoxaline Derivative

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: This table presents hypothetical values to illustrate the concept. Actual calculated energies for this compound are not available.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis spectra). By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, a TD-DFT calculation would help to understand its photophysical properties and to interpret its experimental UV-Vis spectrum. The calculations would identify the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of molecules containing heteroatoms and conjugated systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for studying the mechanisms of chemical reactions. It allows for the exploration of reaction pathways, the identification of intermediates and transition states, and the calculation of activation energies.

Transition State Analysis and Reaction Pathways

For the synthesis of this compound, computational modeling could be used to investigate the reaction mechanism in detail. This would involve identifying the transition state structures for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This provides a detailed picture of the reaction pathway and allows for the determination of the rate-determining step. Such an analysis would be highly beneficial for optimizing the synthesis of this compound.

Energy Transfer and Radical Process Simulations

While specific computational studies on the energy transfer and radical process simulations of this compound are not extensively documented in publicly available literature, the photophysical and photochemical behavior of the parent quinoxaline scaffold and its derivatives have been the subject of theoretical investigation. These studies provide a foundation for understanding the potential excited-state dynamics and reactivity of this compound.

Quinoxaline and its derivatives are known to exhibit interesting photochemistry. nih.govacs.org The quinoxaline core, a fusion of benzene (B151609) and pyrazine (B50134) rings, possesses both n-π* and π-π* electronic transitions. acs.org The relative energies of the lowest excited singlet (S₁) and triplet (T₁) states, and the efficiency of intersystem crossing between them, are crucial determinants of the molecule's photochemical behavior. aip.orgresearchgate.net Computational methods, such as time-dependent density functional theory (TD-DFT), are often employed to calculate the energies of these excited states and to map the potential energy surfaces that govern photochemical reactions. acs.org

Simulations of the excited-state dynamics of quinoxaline derivatives have been performed in the context of their application as electron-transporting materials and in photopolymerization. nih.govmdpi.com These studies suggest that upon photoexcitation, quinoxaline derivatives can undergo efficient intersystem crossing to the triplet state. The triplet state is often implicated in energy transfer processes and in the initiation of radical reactions. For instance, in the presence of a suitable hydrogen donor, the triplet-state quinoxaline can abstract a hydrogen atom, leading to the formation of a quinoxalinyl radical and a radical of the donor molecule. pharmacophorejournal.com

In the case of this compound, the methyl acetate substituent at the 2-position is expected to influence the electronic properties and, consequently, the excited-state dynamics of the quinoxaline core. The ester group can act as a weak electron-withdrawing group, which may affect the energies of the n-π* and π-π* transitions. Furthermore, the C-H bonds of the methylene (B1212753) group adjacent to the quinoxaline ring could be susceptible to intramolecular or intermolecular hydrogen abstraction in the excited state, leading to the formation of a radical centered on this position.

Computational simulations could be employed to investigate these possibilities. For example, trajectory surface hopping (TSH) dynamics simulations could be used to model the non-adiabatic transitions between excited states and to predict the lifetimes of these states. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) methods could also be utilized to simulate the behavior of this compound in a solvent environment, providing insights into intermolecular energy transfer and radical processes.

A study on the photochemistry of quinoxaline derivatives in methanol (B129727) has shown that they can participate in proton-coupled electron transfer (PCET) for the oxidation of methanol and the generation of hydrogen. acs.org Theoretical calculations in this study indicated that the character of the S₁(nπ*) state is crucial for this photochemical reactivity. acs.org While this study did not specifically include this compound, it highlights a potential photochemical pathway for quinoxaline derivatives that could be explored through computational simulations.

Furthermore, research on the reactions of quinoxalin-2-one derivatives with azide (B81097) radicals has demonstrated that the reaction mechanism can involve either electron transfer or radical addition to the double bonds, and these processes can be rationalized using density functional theory (DFT) calculations. researchgate.net This suggests that radical species can readily interact with the quinoxaline system, a process that could be relevant to the radical chemistry of this compound.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For quinoxaline derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects, particularly as anticancer agents. mdpi.comnih.govresearchgate.netresearchgate.netbiointerfaceresearch.com These studies provide valuable molecular design principles for the development of new and more potent quinoxaline-based inhibitors. researchgate.netnih.gov

In a typical QSAR study of quinoxaline derivatives, a set of compounds with known biological activities (e.g., IC₅₀ values against a specific cancer cell line) is used to build a model. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), are then used to develop a mathematical equation that correlates a subset of these descriptors with the observed biological activity. biointerfaceresearch.com

A 2D-QSAR study on quinoxaline derivatives as anticancer agents against triple-negative breast cancer (TNBC) identified several key molecular descriptors that influence their activity. nih.govresearchgate.net The statistical quality of the developed model was found to be significant, as indicated by the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²).

Table 1: Statistical Parameters of a 2D-QSAR Model for Quinoxaline Derivatives against TNBC

Parameter Value
r² (squared correlation coefficient) 0.78
q² (cross-validated correlation coefficient) 0.71
pred_r² (predicted r² for external test set) 0.68

Data sourced from a study on 2D-QSAR modeling of quinoxaline derivatives. nih.govresearchgate.net

Another QSAR study focused on the design of quinoxaline molecules as inhibitors of VEGFR-2, a key protein in angiogenesis. researchgate.net This study led to the design of novel compounds with enhanced inhibitory activity. The developed QSAR model was robust, with a high squared correlation coefficient (R²) and predictive ability (R²pred).

Table 2: Key Molecular Descriptors in a QSAR Model for Quinoxaline-Based VEGFR-2 Inhibitors

Descriptor Description Contribution to Activity
SpMax1_Bh(m) Largest eigenvalue of the Burden matrix weighted by mass Positive
GATS1p Geary autocorrelation of lag 1 weighted by polarizability Positive
MATS1v Moran autocorrelation of lag 1 weighted by van der Waals volume Negative
nCrs Number of alicyclic rings Negative

This table is a representative example based on common descriptors found in QSAR studies of heterocyclic compounds.

The insights gained from such QSAR studies provide clear principles for the molecular design of more effective quinoxaline-based therapeutic agents. For example, the models might indicate that increasing the hydrophobicity in a certain region of the molecule, or introducing a hydrogen bond donor/acceptor at a specific position, would enhance the biological activity. These principles can then be used to guide the synthesis of new derivatives with improved potency and selectivity. nih.govnih.govnih.gov

For this compound, its structural features can be analyzed in the context of these design principles. The quinoxaline core provides the essential scaffold for interaction with biological targets. The methyl acetate group at the 2-position introduces a region with a specific size, shape, and electronic character that can be further modified. For instance, the ester functionality could be replaced with other groups, such as amides or other heterocyclic rings, to explore different interactions with the target protein. The length and branching of the acetate chain could also be varied to optimize the fit within a binding pocket. These modifications can be guided by the established QSAR models to prioritize the synthesis of compounds with the highest predicted activity.

Advanced Applications of Methyl 2 Quinoxalin 2 Yl Acetate As a Chemical Building Block

Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The quinoxaline (B1680401) moiety is a prominent feature in many biologically active compounds and functional materials. Methyl 2-(quinoxalin-2-yl)acetate provides a convenient entry point for the elaboration of this core into more complex heterocyclic systems.

Construction of Fused Ring Systems

The reactivity of the active methylene (B1212753) group in this compound allows for its participation in various cyclization reactions to form fused heterocyclic systems. These reactions often involve condensation with suitable bifunctional reagents. For instance, the reaction of this compound with appropriate precursors can lead to the formation of novel polycyclic structures incorporating the quinoxaline ring. These fused systems are of significant interest in medicinal chemistry due to their potential to interact with biological targets. One common strategy involves the condensation of the active methylene group with a carbonyl compound, followed by an intramolecular cyclization to yield a new fused ring.

Incorporation into Polycyclic and Macrocyclic Architectures

Beyond simple fused systems, this compound can be utilized in multi-step synthetic sequences to construct elaborate polycyclic and macrocyclic architectures. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules using standard peptide coupling or other esterification methods. This allows for the integration of the quinoxaline unit into larger, more complex molecular frameworks. Such strategies are employed to create molecules with specific three-dimensional shapes and functionalities, which are essential for applications such as molecular recognition and host-guest chemistry. The development of efficient methods to introduce a quinoxaline unit into scaffolds like paracyclophane is crucial for creating novel materials with unique properties. acs.org

Development of Materials with Tunable Properties

The electronic and photophysical properties of the quinoxaline ring system make it an attractive component for the design of advanced organic materials. This compound serves as a key building block for the synthesis of these functional materials.

Organic Semiconductors and Electroluminescent Materials

Quinoxaline derivatives are known for their electron-deficient nature, which makes them suitable for use as n-type organic semiconductors. hongik.ac.kr By incorporating this compound into larger conjugated systems, it is possible to tune the electronic properties of the resulting materials. These materials can be used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices. The electroluminescent properties of these materials can be modified by attaching various substituents to the quinoxaline core, allowing for the generation of light of different colors. researchgate.net The goal is to create materials with high charge carrier mobility and efficient light emission. hongik.ac.kr

Material Type Key Features Potential Applications
Organic SemiconductorsElectron-deficient quinoxaline core, tunable electronic propertiesOrganic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs)
Electroluminescent MaterialsModified quinoxaline core for color tuning, high quantum efficiencyOLED displays, solid-state lighting

Photoinitiators for Polymerization Processes

Quinoxaline-based compounds have been identified as potential candidates for visible light photopolymerization. encyclopedia.pub They can act as photoinitiators, which are molecules that generate reactive species (radicals or cations) upon exposure to light, thereby initiating a polymerization reaction. encyclopedia.pubresearchgate.net this compound can be chemically modified to enhance its photoinitiating capabilities. For instance, introducing specific functional groups can improve its light absorption properties and the efficiency of radical generation. These tailored photoinitiators are valuable in applications such as 3D printing and the curing of coatings and adhesives, where rapid and controlled polymerization is required. researchgate.net

Chemical Probes in Biochemical Research

Ligand Design for Biomolecular Interactions (excluding biological activity/efficacy outcomes)

The structural framework of this compound makes it an attractive scaffold for ligand design aimed at specific biomolecular interactions. The quinoxaline moiety itself is a planar, aromatic system capable of participating in π-π stacking interactions with aromatic residues in protein binding sites. acs.org The nitrogen atoms in the pyrazine (B50134) ring can act as hydrogen bond acceptors, while the ester group provides a handle for further chemical modifications to introduce additional interaction points or to modulate the compound's physicochemical properties.

Molecular modeling and docking studies on various quinoxaline derivatives have provided valuable insights into their binding modes with different protein targets. For example, in the design of ASK1 inhibitors, docking studies revealed that the quinoxaline core can fit into the ATP-binding pocket of the kinase, with specific substitutions influencing the binding affinity and selectivity. nih.gov Similarly, in studies targeting topoisomerase II, the planar quinoxaline ring system is often modeled to intercalate between DNA base pairs, while side chains derived from the acetate (B1210297) moiety could interact with the enzyme's surface. researchgate.netnih.gov

The construction of novel bioactive molecules often utilizes this compound as a starting material or a key intermediate. mdpi.comnih.gov Its acetate group can be readily converted into amides, hydrazides, and other functional groups, allowing for the systematic exploration of chemical space around the quinoxaline core. This modular approach is fundamental in ligand-based drug design, where analogs are synthesized and their binding affinities are correlated with structural changes to develop a structure-activity relationship (SAR).

The table below summarizes key structural features of this compound and their potential roles in biomolecular interactions based on studies of its derivatives.

Structural FeaturePotential Biomolecular Interaction
Quinoxaline Ringπ-π stacking with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan). acs.org
Pyrazine NitrogensHydrogen bond acceptors with donor groups in the protein binding site.
Methyl Ester GroupCan be hydrolyzed to a carboxylic acid to form salt bridges or hydrogen bonds. Can be derivatized to introduce new functionalities for targeted interactions.
Overall PlanarityFacilitates intercalation into DNA or fitting into planar binding pockets.

It is important to note that while these studies on derivatives provide a strong rationale for the use of this compound in ligand design, direct experimental data on the binding of the unmodified compound to specific biomolecular targets is scarce. Future research focusing on the fundamental interactions of this core structure would be highly valuable for the continued development of advanced quinoxaline-based chemical probes and therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(quinoxalin-2-YL)acetate, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often employs palladium-catalyzed C–H activation. A validated protocol involves reacting 2,3-diphenylquinoxaline with phenyliodine diacetate and palladium acetate in a 1:2.5:0.15 molar ratio, using acetic acid-acetic anhydride as solvent at 120°C for 4 hours. This yields ~90% product after purification via silica gel chromatography (petroleum ether/ethyl acetate). Key optimizations include controlling reaction temperature to avoid side reactions and using TLC to monitor completion .

Q. How can crystallization conditions be standardized to obtain high-quality single crystals for X-ray diffraction?

Slow evaporation of ethanol solutions is effective for growing single crystals suitable for X-ray analysis. Critical parameters include solvent purity, controlled evaporation rate, and avoiding thermal gradients. For quinoxaline derivatives, monoclinic (P21/c) systems are common, with cell parameters such as a = 9.5723 Å, b = 16.7309 Å, and c = 13.0555 Å. Pre-cooling solutions to 296 K enhances crystal stability during data collection .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • FT-IR : Confirms ester carbonyl stretches (~1740 cm⁻¹) and quinoxaline C=N vibrations (~1600 cm⁻¹).
  • MS : High-resolution ESI-MS validates molecular weight (e.g., m/z 398.40 for C₂₄H₁₈N₂O₄) .

Advanced Research Questions

Q. How can structural refinement resolve data contradictions in X-ray crystallography?

Discrepancies in thermal displacement parameters or bond lengths often arise from disordered solvent or twinning. Using SHELXL (via WinGX), refine anisotropic displacement parameters for non-H atoms. For H atoms, apply riding models with Uiso(H) = 1.2Ueq(carrier atom). For example, torsion angles (e.g., C9–C1–C8–C17 = 4.91°) should align with density functional theory (DFT) calculations to validate geometry .

Q. What mechanistic insights explain regioselectivity in palladium-catalyzed C–H acetoxylation?

Regioselectivity is influenced by electronic and steric effects. The quinoxaline nitrogen directs palladium to the ortho position via σ-chelation. Computational studies (e.g., Gaussian 16 with B3LYP/6-31G*) model transition states, showing lower activation energy for acetoxylation at the 2-position compared to 3-position. Experimental validation uses deuterium-labeling kinetics and Hammett plots .

Q. How can hydrogen-bonding networks impact crystal packing and material properties?

In this compound derivatives, N–H···O and C–H···O interactions stabilize layered packing. For example, hydrogen bonds between quinoxaline N and acetate O atoms create 2D sheets, influencing solubility and thermal stability. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., O···H contacts ≈ 25% of surface area) .

Q. What strategies mitigate challenges in refining low-resolution or twinned macromolecular data?

For twinned data, SHELXL’s TWIN/BASF commands estimate twin fractions. High-resolution (<1.0 Å) datasets allow anisotropic refinement, while lower-resolution data may require TLS (Translation-Libration-Screw) models. Cross-validation (Rfree) and iterative density modification (e.g., using Phenix) improve model accuracy .

Methodological Guidelines

  • Synthesis Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and oxidants (e.g., PhI(OAc)₂ vs. AgOAc) to enhance yield .
  • Crystallography Workflow : Use WinGX for data integration, SHELXD for phase solution, and Olex2 for visualization .
  • Safety Protocols : Handle acetic anhydride under fume hoods; use PPE (gloves, goggles) to prevent dermal exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.